molecular formula C17H19NO B13709879 (cis-1-Benzylamino-indan-2-yl)-methanol

(cis-1-Benzylamino-indan-2-yl)-methanol

Katalognummer: B13709879
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: HCVGWUBTJZNXET-DOTOQJQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(cis-1-Benzylamino-indan-2-yl)-methanol is an organic compound that belongs to the class of indane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylamino group attached to an indane ring, with a hydroxyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (cis-1-Benzylamino-indan-2-yl)-methanol typically involves the following steps:

    Formation of Indane Ring: The indane ring can be synthesized through cyclization reactions involving aromatic compounds.

    Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable precursor.

    Hydroxylation: The hydroxyl group at the second position can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(cis-1-Benzylamino-indan-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (cis-1-Benzylamino-indan-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (cis-1-Benzylamino-indan-2-yl)-methanol: Unique due to its specific structure and functional groups.

    Indane Derivatives: Compounds with similar indane rings but different substituents.

    Benzylamino Compounds: Compounds with benzylamino groups attached to different core structures.

Uniqueness

This compound is unique due to its specific combination of the indane ring, benzylamino group, and hydroxyl group. This combination may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

[(1R,2R)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol

InChI

InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m0/s1

InChI-Schlüssel

HCVGWUBTJZNXET-DOTOQJQBSA-N

Isomerische SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO

Kanonische SMILES

C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.